2-ethyl-N-(2-(7-((4-fluorobenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)butanamide
Overview
Description
2-ethyl-N-(2-(7-((4-fluorobenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C23H28FN3O4 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-ethyl-N-(2-(7-((4-fluorobenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)butanamide , identified by its CAS number 1040634-46-5 , has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 399.4 g/mol . The structure includes a pyrido[1,2-a]pyrazine core, which is known for various biological activities. The presence of the 4-fluorobenzyl group is significant for enhancing the lipophilicity and bioavailability of the compound.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on anti-inflammatory and potential anticancer properties.
Anti-inflammatory Activity
Studies have shown that derivatives of pyrido[1,2-a]pyrazine compounds often display significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. For instance:
- In a comparative study, compounds similar to the target exhibited IC50 values ranging from 0.011 μM to 7.07 μM , indicating potent COX-II inhibition .
- The structural modifications in these compounds have been linked to enhanced selectivity and reduced ulcerogenic effects compared to traditional NSAIDs like Rofecoxib .
Anticancer Potential
The compound's structural features suggest potential activity against various cancer cell lines. Research on related pyrazine derivatives has demonstrated:
- Induction of apoptosis in cancer cells through modulation of signaling pathways .
- Inhibition of tumor growth in xenograft models when tested alongside established chemotherapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : By selectively inhibiting COX-II, the compound reduces the production of pro-inflammatory prostaglandins.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : The compound has been observed to activate apoptotic pathways in malignant cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
Chahal et al., 2023 | PYZ3 | COX-II Inhibition | 0.011 μM |
Chandna et al., 2023 | PYZ19 | COX-II Inhibition | 5.01 μM |
Tonk et al., 2023 | PYZ48 | Anti-inflammatory | 74% inhibition at 4h |
These studies highlight the promising nature of pyrazine derivatives in therapeutic applications.
Properties
IUPAC Name |
2-ethyl-N-[2-[7-[(4-fluorophenyl)methoxy]-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl]ethyl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4/c1-3-17(4-2)22(29)25-9-10-26-11-12-27-14-21(20(28)13-19(27)23(26)30)31-15-16-5-7-18(24)8-6-16/h5-8,13-14,17H,3-4,9-12,15H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXDPPQNVSTMFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1CCN2C=C(C(=O)C=C2C1=O)OCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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